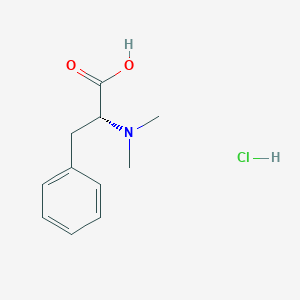

(2R)-2-(二甲基氨基)-3-苯基丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In the context of “(2R)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride”, it is a hydrochloride salt of an amine-containing compound .

Synthesis Analysis

The synthesis of amines and their derivatives typically involves reactions like nucleophilic substitution, reduction of nitriles, amides, and nitro compounds, and reductive amination of aldehydes and ketones .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This makes them basic and able to participate in various chemical reactions .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .Physical and Chemical Properties Analysis

Amines are generally colorless, but can yellow with age and exposure to air. They often have a strong, unpleasant odor. They can engage in hydrogen bonding, which can affect their physical properties .科学研究应用

光学活性化合物的制备

光学活性化合物(特别是苏氨酸-3-羟基-3-苯基丙酸)的制备涉及光学拆分过程。这些过程利用各种拆分剂,并通过优先结晶检查外消旋结构进行光学拆分,旨在实现高光学纯度。该方法展示了“(2R)-2-(二甲基氨基)-3-苯基丙酸;盐酸盐”在对映体纯化合物合成中的潜力,这在制药行业至关重要(Shiraiwa 等,2003)。

材料科学应用

在材料科学中,该化合物通过接枝和原位包埋策略在制造智能水凝胶中发挥作用。这些水凝胶表现出优异的物理化学性质和可回收性,使其成为去除金属离子和阳离子染料吸附的理想选择。在这些水凝胶中策略性地包含某些部分(如丙烯酰胺磺酸基单体),突出了该化合物在合成具有定制吸附能力和环境应用的材料方面的多功能性(Singha 等,2019)。

催化和对映选择性合成

该化合物在催化中发挥作用,特别是在苯甲醛的对映选择性加成二乙基锌中。该过程利用了衍生自该化合物的聚合物负载氨基醇,突出了其在不对称合成和手性中间体生产中的应用。这些催化配体在合成对映体富集产物中的有效性说明了该化合物在催化过程和光学活性醇的合成中的效用(Vidal-Ferran 等,1998)。

光谱学和分子相互作用研究

光谱研究揭示了该化合物在理解分子间氢键中的作用,特别是在通过酰胺和羧酸基团之间的氢键形成的二聚体中。这些研究对于阐明分子复合物的结构和相互作用性质至关重要,有助于我们理解分子识别和自组装机制(Wash 等,1997)。

结构多样的库的合成

该化合物被用作烷基化和环化反应中的起始原料,以生成结构多样的化合物库。该应用展示了其在有机合成中的效用,为制备各种化学和药理相关分子提供了多功能前体(Roman,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIWINXJPURJN-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propane-2-sulfonyl)phenyl]boronic acid](/img/structure/B2759618.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2759619.png)

![N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2759622.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pivalamide](/img/structure/B2759623.png)

![Ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2759632.png)

![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanol](/img/structure/B2759633.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(o-tolyl)urea](/img/structure/B2759635.png)